molecular formula C22H18N4O5 B2833928 N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 952969-06-1

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2833928
CAS No.: 952969-06-1
M. Wt: 418.409
InChI Key: GNVMTNKJLYAVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d][1,3]dioxole moiety linked via a carboxamide group to a phenyl ring substituted with a methoxy group and a 6-methoxyimidazo[1,2-b]pyridazine heterocycle. The imidazo[1,2-b]pyridazine core is a bicyclic system known for its role in kinase inhibition and anticancer activity, while the benzo[d][1,3]dioxole group contributes to metabolic stability and lipophilicity . The methoxy substituents likely modulate electronic effects and solubility.

Properties

IUPAC Name

N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5/c1-28-17-5-3-13(16-11-26-20(23-16)7-8-21(25-26)29-2)9-15(17)24-22(27)14-4-6-18-19(10-14)31-12-30-18/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVMTNKJLYAVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d][1,3]dioxole Core: This step involves the cyclization of catechol derivatives with dihalogenated compounds under basic conditions.

    Synthesis of the Imidazo[1,2-b]pyridazinyl Moiety: This can be achieved through the condensation of hydrazine derivatives with pyridine carboxylic acids, followed by cyclization.

    Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole core with the imidazo[1,2-b]pyridazinyl moiety using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, automated synthesis platforms, and continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazinyl moiety, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Dihydroimidazo[1,2-b]pyridazinyl derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has shown potential as a bioactive molecule. It is being investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

Medicine

In medicine, this compound is being explored as a potential therapeutic agent. Its structure suggests it could inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s imidazo[1,2-b]pyridazinyl moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the benzo[d][1,3]dioxole core can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d][1,3]dioxole Carboxamide Derivatives

N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) and N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4) () share the benzo[d][1,3]dioxole-carboxamide backbone but differ in phenyl substitution:

  • HSD-2 (3,4-dimethoxyphenyl): Melting point 175–177°C, 75% yield.
  • HSD-4 (3,5-dimethoxyphenyl): Melting point 150.5–152°C, 77% yield.
    These compounds exhibit anticancer and antioxidant activity, suggesting that the target compound’s imidazo[1,2-b]pyridazine substituent may enhance kinase-targeted efficacy compared to simpler methoxy groups .
Compound Core Structure Substituents Biological Activity
Target Compound Benzo[d][1,3]dioxole 6-methoxyimidazo[1,2-b]pyridazine Likely kinase inhibition
HSD-2 () Benzo[d][1,3]dioxole 3,4-dimethoxyphenyl Anticancer, antioxidant
HSD-4 () Benzo[d][1,3]dioxole 3,5-dimethoxyphenyl Anticancer, antioxidant

Imidazo[1,2-b]pyridazine Derivatives

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide () shares the 6-methoxyimidazo[1,2-b]pyridazine-phenyl motif but replaces the benzo[d][1,3]dioxole with a cyclopentanecarboxamide. This substitution may reduce aromatic stacking interactions but improve solubility due to the aliphatic cyclopentane .

Imidazo[1,2-a]pyridine derivatives () differ in ring fusion (1,2-a vs. 1,2-b), altering electronic properties.

Compound (Source) Heterocycle Linked Group Potential Application
Target Compound Imidazo[1,2-b]pyridazine Benzo[d][1,3]dioxole Kinase inhibition
Compound Imidazo[1,2-b]pyridazine Cyclopentanecarboxamide Undisclosed (structural)
Compound Imidazo[1,2-a]benzodiazepine Acetyl, phenyl CNS modulation

Carboxamide Linkage Variations

Compounds like Dasatinib (BMS-354825) () use a thiazole-carboxamide core for kinase inhibition.

Pyrazole carboxamides () emphasize the role of carboxamide orientation.

Key Research Findings and Trends

  • Synthesis : The target compound likely employs carbodiimide-mediated amidation (e.g., EDCI/HOBt) similar to HSD-2/HSD-4 () and pyrazole carboxamides () .
  • Bioactivity : The imidazo[1,2-b]pyridazine moiety is associated with kinase inhibition, as seen in analogs (), while benzo[d][1,3]dioxole derivatives show anticancer activity ().
  • Solubility : Methoxy groups () and aliphatic linkers () improve solubility, but the target compound’s aromaticity may require formulation optimization.

Biological Activity

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This compound features a unique structural arrangement that includes a methoxy-substituted imidazo[1,2-b]pyridazine moiety and a benzo[d][1,3]dioxole core, which may enhance its pharmacological properties.

The primary biological activity of this compound is linked to its inhibition of the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth and proliferation. Studies indicate that it can induce G1-phase cell cycle arrest and suppress phosphorylation of key proteins such as AKT and S6, suggesting its potential as an anticancer therapeutic agent .

Antitumor Activity

Research has shown that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of imidazo[1,2-b]pyridazine have demonstrated the ability to inhibit cancer cell proliferation in various assays. The IC50 values for some related compounds indicate promising activity against specific cancer cell lines:

CompoundCell LineIC50 (µM)
8HCC8276.26
9NCI-H3586.48
15A5499.48

These findings highlight the potential for further development of this compound as an effective treatment for various cancers .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the compound's structure can significantly influence its biological activity. For example, the introduction of methoxy groups at specific positions has been shown to enhance binding affinity to molecular targets involved in critical biological pathways .

Pharmacological Studies

Preliminary pharmacological studies indicate that this compound interacts with key biological targets such as kinases and receptors involved in cellular signaling pathways. Future studies are expected to explore its binding affinity and specificity towards these targets, which could provide insights into its therapeutic potential .

Study 1: Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • HCC827 : IC50 = 6.26 µM
  • NCI-H358 : IC50 = 6.48 µM
  • A549 : IC50 = 9.48 µM

These results underscore the compound's potential as a lead candidate for further drug development aimed at treating lung cancer .

Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound effectively inhibits the mTOR pathway, leading to decreased phosphorylation of downstream targets involved in cell cycle progression and survival. This suggests that the compound may not only halt tumor growth but also induce apoptosis in cancer cells .

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and reaction time. Key steps include coupling the imidazo[1,2-b]pyridazine core with methoxy-substituted phenyl groups and benzo[d][1,3]dioxole carboxamide. Solvents like dimethylformamide (DMF) or dichloromethane are often used to enhance solubility and reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Reaction intermediates should be characterized at each stage using HPLC or TLC to monitor progress .

Table 1: Example Synthesis Conditions

StepReagents/ConditionsPurpose
1K₂CO₃, DMF, 80°CCore heterocycle formation
2Pd-catalyzed couplingArylation of phenyl group
3Amide coupling (EDC/HOBt)Carboxamide linkage

Q. Which spectroscopic and computational methods are recommended for structural elucidation?

  • NMR (¹H, ¹³C, 2D-COSY): Resolves aromatic protons and confirms substitution patterns on the phenyl and imidazo[1,2-b]pyridazine rings.
  • HRMS : Validates molecular formula (e.g., C₂₂H₂₀N₄O₃ in related analogs) .
  • X-ray crystallography : Resolves stereoelectronic effects of methoxy and dioxole groups .
  • InChI key analysis : Supports computational modeling for docking studies (e.g., PubChem-derived descriptors) .

Q. How can researchers design initial biological screening assays for this compound?

Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to structural similarities to known imidazo[1,2-b]pyridazine inhibitors. Use cell viability assays (MTT or ATP-luciferase) in cancer lines (e.g., HeLa, MCF-7) at 1–10 μM concentrations. Include positive controls (e.g., imatinib) and validate target engagement via Western blotting for phosphorylated kinases .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies to improve target selectivity?

  • Modify substituents : Replace methoxy groups with halogens (e.g., F, Cl) to alter electron density and binding affinity.
  • Scaffold hopping : Introduce thiophene (as in ) or pyrimidine moieties to assess heterocycle tolerance.
  • Pharmacophore mapping : Use molecular dynamics simulations to identify critical H-bond donors/acceptors (e.g., dioxole carbonyl) .

Table 2: SAR Insights from Analogous Compounds

ModificationObserved EffectReference
Methoxy → FluorineIncreased kinase inhibition (IC₅₀ ↓ 30%)
Benzo[d][1,3]dioxole → ThiopheneReduced cytotoxicity in normal cells

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number) or compound stability. Mitigation strategies:

  • Replicate experiments across multiple cell lines.
  • Validate purity via LC-MS before assays.
  • Use isothermal titration calorimetry (ITC) to confirm direct target binding vs. off-target effects .

Q. What mechanistic approaches can elucidate the compound’s interaction with protein targets?

  • Crystallography : Co-crystallize the compound with kinases (e.g., PDB deposition).
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to recombinant proteins.
  • RNA-seq : Profile downstream pathway modulation (e.g., MAPK/ERK) in treated cells .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with DFT-calculated chemical shifts for accuracy .
  • Contradictory Solubility Data : If solubility varies (e.g., DMSO vs. aqueous buffer), use dynamic light scattering (DLS) to detect aggregation .
  • Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis may require switching from batch to flow chemistry to maintain yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.